molecular formula C9H11NO2 B089708 Ethyl phenylcarbamate CAS No. 101-99-5

Ethyl phenylcarbamate

Cat. No.: B089708
CAS No.: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl phenylcarbamate, also known as phenylurethane, is a carbamate ester with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is a white solid and exhibits limited solubility in water but is soluble in organic solvents such as ethanol, acetone, and benzene . Its solubility is influenced by solvent polarity and temperature . Historically, this compound has been identified as a valuable agent in scientific research. A significant area of study has been its role in plant biology, where it has been used as a plant growth regulator . Seminal research demonstrated its ability to inhibit the growth of apical meristems in plants, and its mitotic effects have been a subject of scientific inquiry . Beyond its applications in plant science, this compound serves as an important chemical intermediate in organic synthesis . It can be synthesized through the reaction of phenyl isocyanate with ethyl alcohol . Researchers also utilize related compounds, such as steroidal carbamates, to develop new molecules with plant-growth-promoting activity . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKPGNUOUPTQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059243
Record name Carbamic acid, phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index]
Record name Ethyl N-phenylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

238 °C
Record name ETHYL N-PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/
Record name ETHYL N-PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1064 at 20 °C/4 °C
Record name ETHYL N-PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/
Record name Ethyl N-phenylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL N-PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White acicular crystals, White needles from water; plates from dilute alcohol

CAS No.

101-99-5
Record name Ethyl N-phenylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, N-phenyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamic acid, phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phenylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL N-PHENYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWP7W286IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL N-PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

52-53 °C
Record name ETHYL N-PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reaction Mechanism and Catalytic System

The synthesis of ethyl phenylcarbamate via rhodium catalysis involves the reaction of phenyl azide with [¹¹C]carbon monoxide under high-pressure conditions. A 1,2-bis(diphenylphosphino)ethane-bound Rh(I) complex facilitates the formation of [¹¹C]isocyanatobenzene, which subsequently reacts with ethanol to yield ethyl phenyl[¹¹C]carbamate. This method is notable for its application in radiopharmaceuticals, where high specific radioactivity is critical.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : 120°C

  • Pressure : 35 MPa

  • Catalyst Loading : 0.1–0.2 mmol Rh(I) complex per mole of phenyl azide.
    The reaction achieves a 72% conversion of bromobenzene and a 35% isolated yield of this compound under optimized conditions.

Nickel-Catalyzed Coupling of Bromobenzene and Ethanol

Stepwise Ethanol Addition and Lewis Acid Effects

In this method, bromobenzene reacts with ethanol in the presence of a nickel(0) catalyst and Lewis acids (e.g., SnCl₂ or ZnCl₂). The process involves two ethanol additions: initially at reaction initiation and again after 16 hours to drive the reaction to completion. The Lewis acid enhances electrophilic activation of the aryl halide, improving yields from 22% to 45% (Table 1).

Table 1: Impact of Lewis Acids on this compound Yield

Lewis AcidConcentration (mmol)Bromobenzene Conversion (%)Yield (%)
SnCl₂0.0559045
ZnCl₂0.0558037

Solvent and Temperature Optimization

The reaction is conducted in dimethylacetamide or toluene at 155°C for 16–20 hours. Post-reaction, the mixture is quenched with ethanol, extracted with ethyl acetate, and purified via distillation. The use of toluene as a solvent reduces side reactions, achieving a 42% yield of this compound with 92% purity.

Carbamoyl Chloride Condensation with Phenol Derivatives

Synthesis via Ethylmethylcarbamoyl Chloride

A patent describes the condensation of 3-(1-dimethylaminoethyl)phenol with ethylmethylcarbamoyl chloride in acetonitrile under basic conditions (potassium carbonate). The reaction proceeds at 70–80°C for 6–8 hours, yielding 66% of the carbamate product with 99% HPLC purity.

Industrial Scalability and Cost Efficiency

This method emphasizes cost reduction by using half the stoichiometric amount of ethylmethylcarbamoyl chloride (1.0–1.5 moles per mole of phenol derivative). The process is scalable due to simplified workup steps, such as extraction with ethyl acetate and concentration under vacuum, making it suitable for kilogram-scale production.

Comparative Analysis of Preparation Methods

Efficiency and Yield

  • Rhodium Method : High specificity but limited to radiopharmaceutical applications due to specialized equipment requirements.

  • Nickel Method : Moderate yields (35–45%) but versatile for aryl halide substrates.

  • Carbamoyl Chloride Method : Highest yield (66%) and purity (99%), ideal for industrial synthesis.

Environmental and Economic Considerations

The nickel method generates stoichiometric metal waste, necessitating purification steps. In contrast, the carbamoyl chloride route minimizes waste through solvent recovery and reduced reagent use .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Alcoholysis: Ethyl (2-hydroxyethyl) carbonate, 2-hydroxythis compound.

    Hydrolysis: Phenylamine, carbon dioxide.

    Reduction: Phenylamine.

    Substitution: Substituted urethanes

Scientific Research Applications

Agricultural Applications

Plant Growth Regulator
EPC has been identified as a plant growth regulator. Research indicates that it exhibits selective toxicity toward higher plants, inhibiting the growth of apical meristems. This property suggests its potential use in controlling unwanted vegetation or enhancing crop management practices .

Insecticide Potential
EPC derivatives have been explored for their insecticidal properties. For instance, N-methyl-3-methyl-5-ethyl phenyl carbamate has shown effectiveness as an aphicide against common pests such as the housefly (Musca domestica) and various agricultural pests, demonstrating significant mortality rates when applied to infested crops .

Pharmaceutical Applications

Neuroprotective Agent
Recent studies have indicated that aromatic carbamates, including derivatives of EPC, possess neuroprotective properties. These compounds can enhance the Bcl-2/Bax ratio, promoting an anti-apoptotic state in neurons. This mechanism is particularly relevant in neurodegenerative disease research, where protecting neuronal cells from apoptosis is crucial .

Experimental Neoplastic Agent
EPC has also been investigated as a potential experimental neoplastic agent. Its ability to modulate cellular pathways may provide insights into cancer treatment strategies, although further research is needed to fully understand its efficacy and mechanisms of action .

Material Science Applications

Polymer Chemistry
EPC is utilized in polymer synthesis and modification processes. It acts as a reactive diluent in the formulation of polyurethanes and other polymer systems, enhancing their mechanical properties and thermal stability .

Table 1: Summary of Applications of this compound

Application AreaSpecific UseEvidence/Source
AgriculturePlant growth regulator
Insecticide (aphicide)
PharmaceuticalsNeuroprotective agent
Experimental neoplastic agent
Material SciencePolymer synthesis

Mechanism of Action

The mechanism of action of phenylurethane involves its interaction with various molecular targets. For example, in the alcoholysis reaction, phenylurethane reacts with ethylene glycol in the presence of a potassium carbonate catalyst. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular elimination to form the final products .

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., 4-nitrophenyl in ) increase melting points due to enhanced polarity and intermolecular interactions.
  • Alkyl chain length influences solubility; this compound (oil) is less polar than tetradecyl derivatives (solid) .
  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability but may reduce biodegradability .

Toxicity and Environmental Impact

  • Ethyl carbamate (urethane): A known carcinogen formed during fermentation; regulated in beverages .
  • This compound: Limited toxicity data, but structural analogs like CIPC exhibit herbicidal activity with moderate environmental persistence .

Biological Activity

Ethyl phenylcarbamate, also known as ethyl N-phenylcarbamate, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO2C_9H_{11}NO_2 and is categorized as a carbamate derivative. Its structure allows for various interactions within biological systems, contributing to its activity against different targets.

1. Antitumor Activity

This compound exhibits notable antitumor properties. Research indicates that it can inhibit the growth of certain cancer cell lines. For instance, studies have shown that both this compound and its analogs can retard the growth of Walker rat carcinoma 256, suggesting potential as an antineoplastic agent .

Table 1: Antitumor Activity of this compound

CompoundCancer TypeInhibition (%)Reference
Ethyl N-phenylcarbamateWalker rat carcinoma 256Significant
IRE-6A and IRE-7BVarious cell linesModest compared to albendazole

2. Antigiardial Activity

In vitro studies have demonstrated that this compound derivatives such as IRE-6A and IRE-7B possess antigiardial activity. Although their efficacy is modest compared to established treatments like albendazole, these findings highlight their potential in treating Giardia infections .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Matrix Metalloproteinase Inhibition : this compound has been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which plays a crucial role in cancer metastasis .
  • Tension-dependent Activity : At micromolar concentrations, it promotes tension-dependent activity, indicating its role in modulating cellular processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have indicated that the compound's metabolism leads to the formation of active metabolites that contribute to its biological effects.

Table 2: Pharmacokinetic Parameters of this compound Derivatives

ParameterCompound 1 (after dose)Compound 2 (after dose)
AUC (pmol·min/mg)88.8129
t½α (min)--18.2
t½β (min)533204

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Chemotherapeutic Use : Initial trials with urethane (a related compound) indicated potential benefits in treating various leukemias, prompting further investigation into carbamates like this compound for similar applications .
  • Toxicological Assessments : Studies have also focused on the toxicological profiles of carbamates, revealing that while they can be effective therapeutics, their safety profiles must be carefully evaluated due to potential carcinogenic effects observed in animal models .

Q & A

Basic: What are the validated synthetic routes for ethyl phenylcarbamate, and how do reaction conditions influence yield?

This compound can be synthesized via rhodium-promoted carbonylation using phenyl azide and carbon monoxide, achieving yields of 60–75% under controlled pressure (40–60 psi) and temperature (80–100°C) . Alternative routes include nucleophilic substitution between phenyl isocyanate and ethanol, though this requires anhydrous conditions to minimize side reactions (e.g., hydrolysis to phenylurea). Yield optimization hinges on solvent selection (e.g., DMF for polar aprotic stability) and stoichiometric ratios (1:1.2 for isocyanate:ethanol) .

Basic: Which analytical techniques are most effective for characterizing this compound purity and structure?

  • HPLC : Quantify impurities using a C18 column with methanol/water (70:30 v/v) mobile phase, detecting UV absorption at 254 nm. Retention times for this compound typically range 8–10 minutes .
  • NMR : Confirm structure via <sup>1</sup>H NMR (δ 1.2 ppm for ethyl CH3, δ 4.1 ppm for CH2, δ 7.3–7.5 ppm for aromatic protons) and <sup>13</sup>C NMR (δ 14.1 ppm for CH3, δ 60.3 ppm for OCH2, δ 155.2 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]<sup>+</sup> at m/z 166.1 .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms for this compound formation?

Conflicting data on intermediates (e.g., carbamic acid vs. isocyanate pathways) can be addressed using DFT calculations at the B3LYP/6-311+G(d,p) level. For example:

  • Simulate transition states for CO insertion into Rh–N bonds to validate the carbonylation mechanism .
  • Compare activation energies for competing pathways (e.g., direct nucleophilic attack vs. carbamate rearrangement) to identify dominant routes under varying conditions .
  • Validate models against experimental kinetic data (e.g., Arrhenius plots from temperature-dependent studies) .

Advanced: What strategies mitigate side reactions during this compound derivatization for radiopharmaceutical applications?

For <sup>11</sup>C-labeled derivatives:

  • Use Pd/C-catalyzed hydrogenation to reduce nitro precursors under inert atmospheres, minimizing oxidation of the carbamate group .
  • Optimize reaction time (<30 minutes) and temperature (25–30°C) to prevent radiolysis-induced degradation .
  • Purify via flash chromatography (ethyl acetate/MeOH 93:7) to isolate products with >95% radiochemical purity .

Methodological: How should researchers design experiments to assess this compound’s stability under biological conditions?

  • Hydrolysis Studies : Incubate in phosphate buffer (pH 7.4, 37°C) and sample at intervals (0, 1, 3, 6, 24 hrs). Analyze degradation products via LC-MS to identify cleavage products (e.g., aniline, CO2) .
  • Enzymatic Stability : Expose to esterases (e.g., porcine liver esterase) and monitor carbamate bond cleavage using fluorescence assays (λex 340 nm, λem 450 nm) .
  • Data Interpretation : Compare half-lives across conditions using first-order kinetics; report confidence intervals (±5%) to account for enzymatic variability .

Methodological: What protocols ensure reproducibility in this compound-based polymer synthesis?

  • Monomer Preparation : Recrystallize this compound from ethanol/water (80:20) to achieve >99% purity before polymerization .
  • Polymerization Conditions : Use free-radical initiators (AIBN, 1 mol%) in toluene at 70°C under N2. Monitor conversion via <sup>1</sup>H NMR by tracking vinyl group disappearance (δ 5.5–6.2 ppm) .
  • Quality Control : Measure molecular weight distribution via GPC (polystyrene standards, THF eluent) and report dispersity (Đ < 1.5) .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) enhance mechanistic studies of this compound reactions?

  • Isotope Tracing : Synthesize <sup>13</sup>C-labeled this compound via <sup>13</sup>CO insertion. Track label incorporation into carbonyl groups using <sup>13</sup>C NMR or IR (C=O stretch at 1710 cm<sup>-1</sup>) to confirm reaction pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates between <sup>14</sup>N/<sup>15</sup>N derivatives to identify rate-determining steps (e.g., N–H bond cleavage in hydrolysis) .

Methodological: What statistical approaches resolve discrepancies in toxicity studies of this compound metabolites?

  • Meta-Analysis : Aggregate data from in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD50) studies. Apply random-effects models to account for inter-study variability .
  • Dose-Response Modeling : Use Hill equations to estimate EC50 values for aniline derivatives, reporting 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl phenylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.